molecular formula C10H10BrN3 B2993716 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine CAS No. 1713162-94-7

6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2993716
CAS No.: 1713162-94-7
M. Wt: 252.115
InChI Key: UFQKTHFENPUUQJ-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and a cyclobutyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone or aldehyde under acidic or basic conditions.

    Cyclobutyl Substitution: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the pyrazolo[1,5-a]pyrimidine core in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

    Substitution: The bromine atom at the 6-position is a good leaving group, making the compound amenable to various nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Cyclobutanone derivatives.

    Reduction: 3-cyclobutylpyrazolo[1,5-a]pyrimidine.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrazolo[1,5-a]pyrimidine derivatives on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. They may exhibit activity against various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutyl group can influence the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with a methyl group instead of a cyclobutyl group.

    6-Chloro-3-cyclobutylpyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.

    3-Cyclobutylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom at the 6-position.

Uniqueness

6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine is unique due to the combination of the bromine atom and the cyclobutyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQKTHFENPUUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C3N=CC(=CN3N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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